N-(2-fluoro-5-nitrophenyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-3,3-diphenylpropanamide is an organic compound that features a complex structure with a fluorine atom and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-3,3-diphenylpropanamide typically involves the reaction of 2-fluoro-5-nitroaniline with 3,3-diphenylpropanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-5-fluorophenyl-3,3-diphenylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-5-nitrobenzoic acid and 3,3-diphenylpropanamine.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3,3-diphenylpropanamide is not fully understood. it is believed to interact with specific molecular targets due to the presence of the fluorine and nitro groups, which can influence its binding affinity and reactivity. The pathways involved may include interactions with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide: Similar structure but with additional methoxy groups.
2-fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of an amide group.
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: Contains a methanesulfonamide group instead of a propanamide group.
Uniqueness
N-(2-fluoro-5-nitrophenyl)-3,3-diphenylpropanamide is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both fluorine and nitro groups on the phenyl ring provides distinct chemical properties that can be leveraged in different research and industrial contexts.
Properties
Molecular Formula |
C21H17FN2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H17FN2O3/c22-19-12-11-17(24(26)27)13-20(19)23-21(25)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,23,25) |
InChI Key |
HBACYQLCTCWXQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C3=CC=CC=C3 |
Origin of Product |
United States |
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